N-[2-(1-BENZYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]FURAN-2-CARBOXAMIDE
Overview
Description
N-[2-(1-Benzyl-1H-1,3-benzodiazol-2-yl)ethyl]furan-2-carboxamide is a complex organic compound with a molecular weight of 255.28 g/mol . This compound features a benzodiazole ring fused with a benzyl group and a furan carboxamide moiety, making it a unique structure in the realm of heterocyclic chemistry.
Preparation Methods
The synthesis of N-[2-(1-Benzyl-1H-1,3-benzodiazol-2-yl)ethyl]furan-2-carboxamide typically involves the reaction of 1-benzyl-1H-1,3-benzodiazole with 2-furoyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
N-[2-(1-Benzyl-1H-1,3-benzodiazol-2-yl)ethyl]furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The benzodiazole ring can be reduced to form dihydrobenzodiazole derivatives.
Substitution: The benzyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid or halogens. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-[2-(1-Benzyl-1H-1,3-benzodiazol-2-yl)ethyl]furan-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[2-(1-Benzyl-1H-1,3-benzodiazol-2-yl)ethyl]furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodiazole ring can interact with nucleophilic sites on proteins, potentially inhibiting their function. The furan ring may also participate in π-π stacking interactions with aromatic residues in proteins, enhancing binding affinity .
Comparison with Similar Compounds
N-[2-(1-Benzyl-1H-1,3-benzodiazol-2-yl)ethyl]furan-2-carboxamide can be compared with other similar compounds, such as:
N-[1-(1H-1,3-benzodiazol-2-yl)ethyl]furan-2-carboxamide: Similar structure but with a different substitution pattern on the benzodiazole ring.
1-Benzyl-1H-1,3-benzodiazol-2-amine: Lacks the furan carboxamide moiety, resulting in different chemical and biological properties.
N1-(1H-1,3-benzodiazol-2-yl)benzene-1,2-diamine: Contains an additional amine group, which can alter its reactivity and biological activity.
Properties
IUPAC Name |
N-[2-(1-benzylbenzimidazol-2-yl)ethyl]furan-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2/c25-21(19-11-6-14-26-19)22-13-12-20-23-17-9-4-5-10-18(17)24(20)15-16-7-2-1-3-8-16/h1-11,14H,12-13,15H2,(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUVQCAHDOJVABG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2CCNC(=O)C4=CC=CO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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